molecular formula C11H20N2O2 B2957476 rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1314393-24-2

rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B2957476
CAS No.: 1314393-24-2
M. Wt: 212.293
InChI Key: KGTLITXKEBONNH-HLTSFMKQSA-N
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Description

rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[320]heptane-2-carboxylate is a bicyclic compound that features a tert-butyl group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a between a suitable diene and dienophile.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the amination and carboxylation steps.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-8(12)6-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTLITXKEBONNH-HLTSFMKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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